molecular formula C23H26N6O2 B14095565 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone

1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone

Cat. No.: B14095565
M. Wt: 418.5 g/mol
InChI Key: MZDRENKHAXQRCF-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core linked to a piperazine moiety via a carbonyl group. The triazole is substituted with a 4-ethylphenylamino group, while the piperazine is attached to a phenyl ring bearing an ethanone group.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-[4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C23H26N6O2/c1-3-17-4-8-19(9-5-17)24-22-21(25-27-26-22)23(31)29-14-12-28(13-15-29)20-10-6-18(7-11-20)16(2)30/h4-11H,3,12-15H2,1-2H3,(H2,24,25,26,27)

InChI Key

MZDRENKHAXQRCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperazine and phenyl groups. The final step involves the acetylation of the phenyl ring to form the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The triazole and piperazine moieties are particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

Target Compound:
  • 1,2,3-Triazole with 4-ethylphenylamino substitution.
  • Piperazine connected via carbonyl to phenyl-ethanone.
Analogues (Key Examples):

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): Replaces 1,2,3-triazole with 1,2,4-triazole.

1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone (): Contains a 2-hydroxypropoxy linker instead of triazole-carbonyl. The ethylphenyl-piperazine moiety is retained, but the absence of triazole may reduce hydrogen-bonding capacity .

1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (): Substitutes triazole with benzodioxole, altering electronic properties and steric bulk. This may affect binding to biological targets like enzymes or receptors .

Physicochemical Properties

Property Target Compound 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone ()
Molecular Weight ~475 g/mol (estimated) 412.89 g/mol
LogP ~3.5 (predicted) ~2.8 (due to polar sulfonyl/sulfanyl)
Solubility Moderate (piperazine enhances) High (polar groups improve aqueous solubility)

Immunoassay Cross-Reactivity

  • emphasizes that structurally similar compounds can exhibit cross-reactivity in immunoassays. The target’s triazole and ethanone groups may lead to false positives in assays designed for analogues with overlapping epitopes .

Key Research Findings

Synthetic Efficiency : Click chemistry (used for triazole formation in the target) offers higher yields (>80%) compared to traditional cyclization methods (e.g., reports ~70% yields for pyrazole-triazole hybrids) .

Activity Trade-offs : While the target lacks nitro groups (critical for antitubercular activity in ), its ethylphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration .

Crystallography: No direct data exists for the target, but SHELXL () has been widely used to refine similar piperazine-containing structures, suggesting feasibility for future crystallographic studies .

Biological Activity

The compound 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone, hereafter referred to as ETAP, is a novel hybrid molecule that integrates a 1,2,3-triazole moiety with an acetophenone structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antidepressant effects and antimicrobial properties.

Chemical Structure

ETAP's chemical formula is C22H26N6OC_{22}H_{26}N_{6}O, and it features distinct functional groups that contribute to its biological activities. The presence of the triazole ring is significant, as compounds containing this moiety have been associated with various pharmacological effects.

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of ETAP in animal models. A study conducted on male mice demonstrated that ETAP administration resulted in significant behavioral changes indicative of antidepressant activity. The mechanism of action appears to involve:

  • Serotonergic Receptor Modulation : ETAP may enhance serotonergic transmission, which is a common target for many antidepressants.
  • Monoamine Oxidase A (MAO-A) Inhibition : The compound also showed MAO-A inhibition, contributing to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .

In the study, different receptor antagonists were used to elucidate the pathways involved in ETAP's action. The results indicated a complex interplay between dopaminergic and noradrenergic systems alongside MAO-B activity inhibition .

Antimicrobial Activity

In addition to its neuropharmacological potential, ETAP has demonstrated antimicrobial properties. Compounds with similar triazole structures have been shown to possess varying degrees of antimicrobial activity against a range of pathogens. While specific data on ETAP's antimicrobial efficacy is limited, related studies suggest that triazole derivatives can inhibit bacterial growth and exhibit antifungal properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntidepressantSignificant reduction in depressive-like behaviorsSerotonergic modulation; MAO-A inhibition
AntimicrobialPotential antibacterial and antifungal effectsInhibition of cell wall synthesis

Case Study: Antidepressant Activity

In a controlled experiment involving male mice subjected to the tail suspension test (TST), ETAP was administered at a dose of 1 mg/kg. Results indicated a notable decrease in immobility time compared to control groups, suggesting robust antidepressant-like effects. Further analysis revealed that the administration of dopaminergic and noradrenergic antagonists prior to ETAP treatment altered its efficacy, indicating the involvement of these neurotransmitter systems in mediating its effects .

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